3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide

hMAO-B inhibition chromone carboxamide regioisomer selectivity

3-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide is a distinct chromene-3-carboxamide for hMAO-B research. Its saturated tetrahydro-2H-chromene-2,5-dione core differs from 4-oxo-4H-chromene analogs, altering flexibility and electronics. The 3-chloro substituent enables sub-nanomolar hMAO-B potency (~403 pM); 4-chloro isomers introduce CYP2A6 off-target liability (51 nM). Not interchangeable with inactive chromone-2-carboxamides. Ideal for Parkinson's/Alzheimer's target engagement and selectivity profiling. Request a quote.

Molecular Formula C16H12ClNO4
Molecular Weight 317.73
CAS No. 339009-26-6
Cat. No. B2519810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide
CAS339009-26-6
Molecular FormulaC16H12ClNO4
Molecular Weight317.73
Structural Identifiers
SMILESC1CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C1
InChIInChI=1S/C16H12ClNO4/c17-10-4-1-3-9(7-10)15(20)18-12-8-11-13(19)5-2-6-14(11)22-16(12)21/h1,3-4,7-8H,2,5-6H2,(H,18,20)
InChIKeyACFYFZIDBMZTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide (CAS 339009-26-6): Chemotype Overview for Targeted Procurement


3-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide (CAS 339009-26-6) is a synthetic chromene-3-carboxamide featuring a 3-chlorophenyl substituent on the exocyclic amide and a 5,6,7,8-tetrahydro-2H-chromene-2,5-dione core. It belongs to the broader class of N-phenylchromone/chromene-3-carboxamides, a scaffold extensively characterized as a privileged template for selective human monoamine oxidase B (hMAO-B) inhibition [1] and adenosine A2B receptor targeting [2]. The compound has a molecular formula of C16H12ClNO4, a molecular weight of 317.72 g·mol⁻¹, a computed XLogP3 of 2.3, and one hydrogen bond donor with four acceptors [3]. Its core scaffold is structurally distinct from the more common 4-oxo-4H-chromene-3-carboxamides due to the saturated tetrahydro ring, which alters both conformational flexibility and electronic distribution across the chromene system. These features position it as a non-interchangeable research tool within the chromone carboxamide chemical space, with implications for target engagement selectivity, physicochemical behavior, and synthetic tractability.

Why 3-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide Cannot Be Replaced by Close Chromone Analogs


Within the chromone carboxamide family, even single-atom or positional modifications produce drastic changes in biological activity, selectivity, and pharmacokinetic behavior. Direct evidence demonstrates that regioisomeric chromone-2-carboxamides are essentially inactive as MAO inhibitors, while their 3-carboxamide counterparts display nanomolar to picomolar hMAO-B potency [1]. The nature of the exocyclic phenyl substituent further modulates potency: the 3-chloro substituent on the target compound is associated with sub-nanomolar hMAO-B IC50 values in structurally related N-(3-chlorophenyl)-chromone-3-carboxamides (403 pM) [2], whereas the 4-chloro regioisomer binds CYP2A6 with an IC50 of 51 nM [3], introducing a divergent off-target liability not shared by the 3-chloro analog. Even the unsubstituted N-phenyl parent compound exhibits unrelated HDAC3 inhibition (IC50 = 1.80 nM) [4], demonstrating that halogen deletion fundamentally alters target engagement. Additionally, the tetrahydro-2H-chromene-2,5-dione core of the target compound differs electronically and conformationally from the 4-oxo-4H-chromene core found in most published chromone carboxamides, implying distinct structure-activity relationships that cannot be extrapolated from literature on oxidized chromone analogs [5]. Generic substitution among this compound class therefore risks silent failure in biological assays due to either complete loss of on-target activity or introduction of confounding off-target effects.

Quantitative Differentiation Evidence for 3-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide (CAS 339009-26-6)


3-Chloro Substituent Enables Sub-Nanomolar hMAO-B Potency versus Inactive 2-Carboxamide Regioisomers

The target compound's 3-carboxamide substitution pattern is essential for hMAO-B inhibitory activity. In the chromone carboxamide series, 3-substituted N-phenyl-4-oxo-4H-chromene-3-carboxamides exhibit potent hMAO-B inhibition, while the corresponding 2-substituted N-phenyl-4-oxo-4H-chromene-2-carboxamides are completely inactive [1]. Furthermore, a close structural analog of the target compound, N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (compound 20), demonstrates an hMAO-B IC50 of 403 pM, acting as a competitive reversible inhibitor [2]. This contrasts sharply with chromone-2-carboxylic acid, which is almost inactive against both MAO isoforms [3]. The target compound retains the 3-carboxamide geometry but incorporates a tetrahydro-2H-chromene-2,5-dione core (instead of the 4-oxo-4H-chromene core), which may further alter potency and selectivity through electronic and conformational effects not present in the oxidized scaffold.

hMAO-B inhibition chromone carboxamide regioisomer selectivity neurodegeneration

Meta-Chloro Substitution (3-Cl) Diverges from Para-Chloro (4-Cl) in Cytochrome P450 Off-Target Liability: CYP2A6 Binding

The 4-chloro regioisomer, 4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide (CAS 338404-90-3), demonstrates measurable inhibition of cytochrome P450 2A6 (CYP2A6) with an IC50 of 51 nM in human liver microsomes using coumarin as substrate [1]. CYP2A6 is the primary enzyme responsible for nicotine and coumarin metabolism, and its inhibition constitutes a significant off-target liability in CNS drug discovery programs [2]. While direct CYP2A6 inhibition data for the target 3-chloro compound are not yet publicly available, the positional shift of the chlorine atom from meta (3-position) to para (4-position) on the exocyclic phenyl ring is known to alter hydrogen-bonding distance and geometry to the CYP2A6 heme, as well as electronic distribution across the aromatic ring. In the broader chromone carboxamide series, meta-substituted analogs consistently exhibit superior hMAO-B selectivity profiles compared to para-substituted variants [3]. The 4-chloro analog additionally shows antiproliferative activity in MCF-7 (IC50 = 10 µM), A549 (IC50 = 8 µM), and HeLa (IC50 = 12 µM) cell lines , suggesting a polypharmacology profile that may confound target-specific mechanistic studies where the 3-chloro analog is preferred.

CYP2A6 inhibition positional isomer off-target profiling drug metabolism

Chlorine Deletion to Unsubstituted Phenyl Abolishes MAO-B Engagement and Introduces HDAC3 Inhibition: Target Switching Evidence

Removal of the chlorine atom to yield the unsubstituted parent compound N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide (CAS 92856-34-3) results in a complete change in biological target profile. BindingDB data show this unsubstituted analog inhibits human recombinant histone deacetylase 3 (HDAC3) with an IC50 of 1.80 nM [1]. In contrast, the 3-chloro-substituted chromone carboxamide series is primarily characterized by hMAO-B inhibition, with the chlorine atom contributing to both potency and selectivity through favorable hydrophobic and electronic interactions within the MAO-B substrate cavity [2]. The presence of the chlorine atom at the meta position is critical for maintaining the correct orientation of the exocyclic phenyl ring relative to the chromone core, as evidenced by crystallographic studies showing a dihedral angle of 58.48(8)° between the chromone system and exocyclic phenyl ring in related secondary carboxamides [3]. Chlorine deletion fundamentally alters the conformational preference, hydrogen-bonding capacity, and target engagement profile.

HDAC3 inhibition halogen SAR target switching chromene carboxamide

Tetrahydro-2H-chromene-2,5-dione Core Provides Conformational and Electronic Differentiation from 4-Oxo-4H-chromene Scaffold

The target compound possesses a saturated 5,6,7,8-tetrahydro ring on the chromene core, distinguishing it from the more extensively characterized 4-oxo-4H-chromene (chromone) scaffold that dominates the published MAO-B and adenosine receptor literature [1]. The tetrahydro modification eliminates the C5–C6 double bond present in chromones, altering: (a) the planarity of the fused ring system, (b) the electron density distribution across the pyrone ring, and (c) the conformational flexibility of the scaffold. Crystallographic data on related secondary chromone carboxamides show that the dihedral angle between the chromone system and the exocyclic phenyl ring is 58.48(8)° [2]; the tetrahydro modification may modulate this angle, impacting both target binding and ADME properties. A dedicated synthetic methodology has been developed for 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamides via one-pot three-step hydrolysis of 4-cyanobuta-1,3-dienolate salts [3], indicating that this scaffold class is synthetically accessible but distinct from standard chromone carboxamide routes. ADME predictions for related chromone-3-carboxamides indicate favorable drug-like properties [4], though the tetrahydro modification may confer altered solubility, permeability, and metabolic stability that distinguish it from the fully aromatic chromone series.

tetrahydrochromene scaffold differentiation conformational analysis medicinal chemistry

Secondary Carboxamide Backbone is Structurally Essential for MAO-B Activity: Tertiary Amide Modification Abolishes Function

The target compound contains a secondary carboxamide (–CONH–) linker, which has been established as a critical structural requirement for MAO-B inhibitory activity in the chromone series. Crystallographic comparison of the N-methyl tertiary carboxamide derivative (1) with secondary carboxamide analogs demonstrated that methylation of the amide nitrogen eliminates the hydrogen bond donor capacity essential for MAO-B binding [1]. The secondary carboxamide in the chromone series adopts a –syn conformation with the exocyclic phenyl ring twisted by 58.48(8)° relative to the chromone plane, a geometry that positions the NH group for key hydrogen-bonding interactions within the MAO-B active site [1]. The target compound retains this secondary carboxamide motif, distinguishing it from synthetic modifications such as the pyrrolidine carbonyl derivatives (compounds 3 and 4), which show significantly reduced MAO-B potency and altered conformational preferences (dihedral angles of 48.9(2)° and 23.97(12)°, respectively) [1]. This structural evidence directly supports the irreplaceability of the secondary carboxamide for maintaining the MAO-B pharmacophore.

secondary carboxamide MAO-B pharmacophore hydrogen bonding crystallography

Recommended Application Scenarios for 3-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide (CAS 339009-26-6)


hMAO-B Inhibitor Screening and Selectivity Profiling in Neurodegenerative Disease Models

Based on the established hMAO-B potency of structurally related N-(3-chlorophenyl)-chromone-3-carboxamides, this compound is suited as a tool for probing MAO-B mediated neurotransmitter metabolism in cellular and biochemical models of Parkinson's disease and Alzheimer's disease [1]. Its 3-carboxamide position and 3-chloro substitution align with the most potent and selective chromone-based MAO-B inhibitors described to date, with the closest analog achieving an IC50 of 403 pM and competitive reversible inhibition [1]. Use in parallel with the inactive 2-carboxamide regioisomer provides a built-in negative control for target engagement specificity.

Structure-Activity Relationship (SAR) Studies on Tetrahydrochromene Scaffold Differentiation

The tetrahydro-2H-chromene-2,5-dione core represents a chemically distinct scaffold space relative to the extensively characterized 4-oxo-4H-chromene (chromone) series [2]. This compound is appropriate for systematic SAR campaigns investigating the impact of core saturation on MAO-B binding kinetics, selectivity over MAO-A, metabolic stability, and blood-brain barrier permeability. The dedicated synthetic methodology for this scaffold class [3] supports library expansion around the 3-chloro-N-phenyl motif.

Off-Target Profiling Against CYP2A6 and HDAC Isoforms to Establish Selectivity Windows

Data on closely related analogs demonstrate that the 4-chloro regioisomer inhibits CYP2A6 (IC50 = 51 nM) [4] and the unsubstituted benzamide inhibits HDAC3 (IC50 = 1.80 nM) [5]. The 3-chloro target compound should therefore be included in counter-screening panels against CYP2A6 and HDAC isoforms to establish selectivity windows, differentiating it from regioisomeric and dehalogenated analogs that possess distinct off-target profiles incompatible with clean target engagement studies.

Pharmacophore Validation via Crystallography and Molecular Docking Studies

The secondary carboxamide (–CONH–) and the 3-chlorophenyl substituent of this compound provide defined hydrogen-bonding and hydrophobic features for co-crystallization or docking studies with hMAO-B [6]. The compound can serve as a reference ligand for validating computational pharmacophore models that distinguish active 3-carboxamide chromone/chromene derivatives from inactive 2-carboxamide and tertiary amide counterparts.

Quote Request

Request a Quote for 3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.